molecular formula C12H8BrNO B8408168 4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile

4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile

Cat. No.: B8408168
M. Wt: 262.10 g/mol
InChI Key: RXLNWLFISUOOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

4-bromo-1-hydroxy-3-methylnaphthalene-2-carbonitrile

InChI

InChI=1S/C12H8BrNO/c1-7-10(6-14)12(15)9-5-3-2-4-8(9)11(7)13/h2-5,15H,1H3

InChI Key

RXLNWLFISUOOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C#N)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-hydroxy-3-methyl-2-naphthonitrile (1.065 g, 5.8 mmol) was dissolved CHCl3 (24 mL) and combined with sodium bicarbonate (952 mg, 11.3 mmol) and bromine (330 μL, 6.43 mmol) and allowed to stir at room temperature overnight. The reaction was quenched by adding 10 mL of 10% sodium thiosulfate and the mixture stirred until decolorization was maximal. The solids were removed by filtration as crude product (1.47 g, 97% yield.) 1H-NMR: (300 MHz, DMSO-d6): δ 8.334 (d, J=8.0 Hz, 1H); 8.166 (d, J=8.4 Hz, 1H); 7.81-7.77 (m, 1H); 7.65-7.61 (m, 1H); 2.65 (s, 3H).
Quantity
1.065 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
952 mg
Type
reactant
Reaction Step Two
Quantity
330 μL
Type
reactant
Reaction Step Three
Yield
97%

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